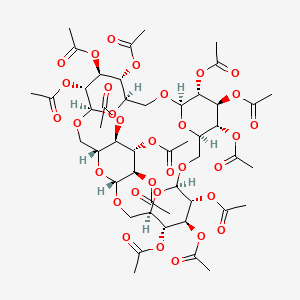

Cyclogentiotetraose peracetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclogentiotetraose peracetate, also known as this compound, is a useful research compound. Its molecular formula is C48H64O32 and its molecular weight is 1153 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Cyclogentiotetraose peracetate is a glycosidic compound that features a cyclic structure composed of four sugar units. The peracetate modification enhances its solubility and stability in organic solvents, making it suitable for various analytical techniques. The compound exhibits distinct NMR characteristics, which have been extensively studied to understand its interactions with different cations.

Alkali Cation Interactions

One of the primary applications of this compound lies in its ability to form complexes with alkali metal cations. Research has demonstrated that CGD4Ac can effectively complex with lithium, sodium, potassium, rubidium, and cesium ions. The stability constants of these complexes were determined using proton and multinuclear NMR spectroscopy, revealing a hierarchy of stability: Cs+>Rb+>K+>Na+>Li+ .

The complexation process induces conformational changes in the CGD4Ac molecule, with the gg conformer becoming predominant when complexed with cesium ions. This conformational flexibility is crucial for applications in molecular recognition and sensor technology .

Analytical Chemistry

The ability of this compound to form stable complexes with alkali cations makes it a valuable tool in analytical chemistry for the detection and quantification of these ions. Its NMR characteristics allow for precise measurements of ion concentrations in various solutions, facilitating studies in environmental monitoring and quality control processes.

Supramolecular Chemistry

CGD4Ac serves as an excellent ligand in supramolecular chemistry due to its capacity to selectively bind cations. This property is exploited in the design of molecular sensors that can detect specific ions based on changes in fluorescence or NMR signals upon complexation .

Biological Applications

The potential biological applications of this compound are under investigation, particularly regarding its interactions with biological macromolecules. Preliminary studies suggest that CGD4Ac may influence enzyme activity or serve as a carrier for drug delivery systems by modulating interactions with target biomolecules .

Case Studies

Several case studies illustrate the practical applications of this compound:

- NMR Spectroscopy Studies : These studies have provided insights into the dynamics of cation exchange and the stability of complexes formed between CGD4Ac and various alkali salts. For example, specific NMR experiments have shown how temperature variations affect the resonance signals of cesium complexes, indicating slow exchange kinetics at lower temperatures .

- Molecular Recognition : Research has demonstrated that CGD4Ac can act as a selective receptor for cesium ions in mixed solvent systems. These findings have implications for designing selective ion sensors that could be used in environmental monitoring or industrial applications .

Eigenschaften

CAS-Nummer |

62098-50-4 |

|---|---|

Molekularformel |

C48H64O32 |

Molekulargewicht |

1153 g/mol |

IUPAC-Name |

[(1R,4R,5R,6S,7R,8R,11R,12R,13S,14R,15R,18R,19R,20S,21R,22R,25R,26R,27S,28R)-6,7,12,13,14,19,20,21,26,27,28-undecaacetyloxy-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontan-5-yl] acetate |

InChI |

InChI=1S/C48H64O32/c1-17(49)65-33-29-13-61-46-42(74-26(10)58)38(70-22(6)54)35(67-19(3)51)31(78-46)15-63-48-44(76-28(12)60)40(72-24(8)56)36(68-20(4)52)32(80-48)16-64-47-43(75-27(11)59)39(71-23(7)55)34(66-18(2)50)30(79-47)14-62-45(77-29)41(73-25(9)57)37(33)69-21(5)53/h29-48H,13-16H2,1-12H3/t29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |

InChI-Schlüssel |

IKUIXYHLNKOZNO-IHBCRZMDSA-N |

SMILES |

CC(=O)OC1C2COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)COC(O2)C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Isomerische SMILES |

CC(=O)O[C@@H]1[C@H]2CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H](O2)[C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)OC1C2COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)COC(O2)C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyme |

CGD4Ac cyclogentiotetraose peracetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.